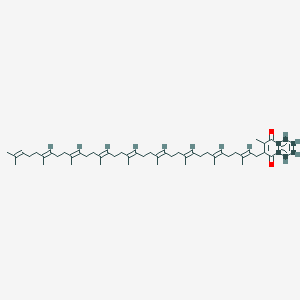

Menaquinone-9-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C56H80O2 |

|---|---|

Molecular Weight |

791.2 g/mol |

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+/i12+1,13+1,38+1,39+1,53+1,54+1 |

InChI Key |

WCRXHNIUHQUASO-PESLFLFUSA-N |

Isomeric SMILES |

CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity and Quality Analysis of Menaquinone-9-¹³C₆: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isotopic purity of Menaquinone-9-¹³C₆ (MK-9-¹³C₆), a stable isotope-labeled internal standard crucial for robust quantification in mass spectrometry-based bioanalytical studies. Understanding the isotopic and chemical purity of such standards is paramount for ensuring data accuracy and reliability in drug development and metabolic research.

Data Presentation: Isotopic and Chemical Purity

The isotopic and chemical purity of commercially available Menaquinone-9-¹³C₆ are critical parameters for its use as an internal standard. The following table summarizes the typical specifications from leading suppliers.

| Parameter | Specification | Supplier/Source |

| Isotopic Purity | ≥99 atom % ¹³C | Sigma-Aldrich |

| 99% | Cambridge Isotope Laboratories, Inc. (Eurisotop)[1][2] | |

| Chemical Purity | ≥95% (CP) | Sigma-Aldrich |

| 95.0% | Cambridge Isotope Laboratories, Inc. (Eurisotop)[1] |

Experimental Protocols for Quality Determination

The determination of isotopic and chemical purity for stable isotope-labeled compounds like Menaquinone-9-¹³C₆ involves a multi-step analytical workflow. While specific protocols are proprietary to manufacturers, the general methodologies can be outlined based on standard analytical practices for similar compounds, such as Menaquinone-4-¹³C₆.

1. Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the percentage of the desired compound (Menaquinone-9) relative to any impurities.

-

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is typically used for the separation of lipophilic compounds like menaquinones.

-

Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) and water.

-

Detection: UV absorbance is monitored at wavelengths characteristic of the naphthoquinone ring system (e.g., 248, 270 nm).

-

Quantification: The peak area of Menaquinone-9 is compared to the total area of all detected peaks to calculate the percentage purity.

-

2. Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the labeled compound and assess the extent of ¹³C incorporation.

-

Methodology:

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an appropriate ionization source (e.g., ESI, APCI).

-

Analysis: The instrument is calibrated and operated in a high-resolution mode to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Data Interpretation: The observed mass of Menaquinone-9-¹³C₆ should correspond to its theoretical mass, which is approximately 6 atomic mass units higher than the unlabeled analogue. The isotopic distribution pattern is analyzed to confirm the incorporation of six ¹³C atoms and to ensure the absence of significant amounts of M+0 to M+5 species, which would indicate incomplete labeling.

-

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and the position of the ¹³C labels.

-

Methodology:

-

Instrumentation: A high-field NMR spectrometer.

-

¹H NMR: Confirms the overall proton structure of the molecule.

-

¹³C NMR: Directly observes the ¹³C signals. In the case of Menaquinone-9-¹³C₆, the signals corresponding to the labeled carbon atoms in the naphthoquinone ring will be significantly enhanced, confirming the labeling pattern. The absence of signals at the chemical shifts of the unlabeled positions further verifies the labeling specificity.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the general quality control workflow for isotopically labeled menaquinones and a simplified representation of Vitamin K's role in the vitamin K cycle.

References

Commercial Sources and Technical Guide for Menaquinone-9-¹³C₆

For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled menaquinones, Menaquinone-9-¹³C₆ (MK-9-¹³C₆) serves as a critical internal standard for accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of the commercial sources of Menaquinone-9-¹³C₆, its key specifications, and general experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS/MS) methodologies.

Commercial Availability and Specifications

Several reputable suppliers offer Menaquinone-9-¹³C₆ for research purposes. The compound is typically supplied as a solid or in solution, with detailed certificates of analysis confirming its identity, isotopic enrichment, and chemical purity. Below is a summary of commercially available Menaquinone-9-¹³C₆ from leading vendors.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Labeled Positions |

| Sigma-Aldrich | Vitamin K₂ (MK-9)-4′,5,6,7,8,8′-¹³C₆ | 900077 | ≥99 atom % ¹³C | ≥95% (CP) | 4′,5,6,7,8,8′ |

| Eurisotop | VITAMIN K2 (MENAQUINONE MK-9) | CLM-10378 | 99% | 95% | 4',5,6,7,8,8'-¹³C₆ |

| Clearsynth | Menaquinone-9-[13C6] | CS-I-00439 | Not specified | Not specified | Not specified |

| MedchemExpress | Menaquinone-9-¹³C₆ | HY-131501S1 | Not specified | Not specified | Not specified |

Rationale for Using ¹³C-Labeled Internal Standards

In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability.[1] ¹³C-labeled standards, such as Menaquinone-9-¹³C₆, are particularly advantageous over deuterated (²H-labeled) analogs. Due to the minimal difference in physicochemical properties between ¹³C and ¹²C, ¹³C-labeled internal standards co-elute almost perfectly with the unlabeled analyte.[2] This co-elution ensures that both the analyte and the internal standard experience identical ionization suppression or enhancement effects in the mass spectrometer's ion source, leading to more accurate and precise quantification.[2]

Experimental Protocols: Quantification of Menaquinones in Biological Matrices using LC-MS/MS

The following is a generalized protocol for the extraction and quantification of menaquinones from biological samples, such as serum or plasma, using Menaquinone-9-¹³C₆ as an internal standard. This protocol is based on established methodologies for vitamin K analysis.[3][4]

Sample Preparation and Extraction

Proper sample handling is crucial to prevent the degradation of menaquinones. All procedures should be performed under low light conditions to minimize photo-oxidation.

-

Internal Standard Spiking: To a known volume of the biological sample (e.g., 500 µL of serum), add a precise amount of Menaquinone-9-¹³C₆ solution in a suitable organic solvent (e.g., ethanol or isopropanol). The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or ice-cold methanol, to the sample. A common ratio is 3:1 (v/v) of solvent to sample. Vortex the mixture vigorously to ensure complete protein precipitation.

-

Liquid-Liquid Extraction: Following protein precipitation, perform a liquid-liquid extraction to isolate the lipophilic menaquinones. Add an immiscible organic solvent, such as n-hexane or methyl tert-butyl ether (MTBE), to the sample. Vortex thoroughly and centrifuge to separate the aqueous and organic layers.

-

Evaporation and Reconstitution: Carefully transfer the organic layer containing the menaquinones and the internal standard to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume of the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of menaquinones are typically achieved using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatographic Separation:

-

Column: A C18 column is commonly used for the separation of hydrophobic molecules like menaquinones.

-

Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol, acetonitrile, or isopropanol) and water, often with a small amount of an additive like ammonium formate or formic acid to improve ionization.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) is often preferred for the analysis of non-polar compounds like menaquinones as it can provide better sensitivity than electrospray ionization (ESI).

-

Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native menaquinone and the Menaquinone-9-¹³C₆ internal standard are monitored.

-

Visualizations

Logical Workflow for Procurement and Use of Menaquinone-9-¹³C₆

Caption: Procurement and application workflow for Menaquinone-9-¹³C₆.

Simplified Vitamin K Cycle Signaling Pathway

Caption: The Vitamin K cycle and γ-carboxylation of glutamate residues.

References

- 1. benchchem.com [benchchem.com]

- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]

The Pivotal Role of Menaquinone-9 in Bacterial Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-9 (MK-9), a vital member of the vitamin K2 family, is a crucial component of the electron transport chain in a diverse range of bacteria. This technical guide provides an in-depth exploration of the multifaceted biological functions of MK-9, with a particular focus on its role in the bioenergetics of Gram-positive bacteria such as Lactococcus lactis and Propionibacterium freudenreichii. This document details the biosynthesis of MK-9, its interaction with key respiratory enzymes, and its contribution to both aerobic and anaerobic respiration. Furthermore, it presents quantitative data on MK-9 concentrations, detailed experimental protocols for its study, and visual representations of its metabolic pathways and physiological roles to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Biological Functions of Menaquinone-9

Menaquinone-9, a lipid-soluble molecule, resides within the bacterial cytoplasmic membrane and functions as a critical electron carrier. Its primary role is to shuttle electrons from various dehydrogenases to terminal reductases, a process that is fundamental to cellular energy generation.

Electron Transport and Respiration

In Gram-positive bacteria, the menaquinone pool is often the sole quinone species, making it indispensable for both aerobic and anaerobic respiration.[1] MK-9 accepts electrons from donor molecules, such as NADH, via NADH dehydrogenases. The reduced form, menaquinol-9 (MKH2-9), then diffuses laterally within the membrane to donate electrons to terminal oxidases, like cytochrome bd oxidase in the presence of oxygen, or to other terminal reductases under anaerobic conditions (e.g., fumarate reductase).[1][2] This electron flow is coupled to the translocation of protons across the membrane, generating a proton motive force that drives ATP synthesis.

Lactococcus lactis, a facultative anaerobe, utilizes a respiratory chain where long-chain menaquinones like MK-9 and MK-8 are more efficient in the aerobic respiratory electron transport chain.[1][3] Similarly, Propionibacterium freudenreichii, known for its role in Swiss cheese production, employs MK-9(4H) in its electron transport system.

Other Cellular Processes

Beyond its central role in respiration, the menaquinone pool has been implicated in other cellular processes, including:

-

Oxidative Stress Response: In Lactococcus lactis, strains with elevated menaquinone content have shown enhanced resistance to oxidative stress.

-

Extracellular Electron Transfer: Short-chain menaquinones are suggested to be more involved in extracellular electron transfer, but the long-chain MK-9 is crucial for the primary respiratory chain that supports overall cellular bioenergetics.

Quantitative Data on Menaquinone-9

The concentration and redox state of the MK-9 pool are critical parameters influencing the rate of electron transport and overall metabolic activity.

| Parameter | Bacterium/Context | Value | Reference |

| Predominant Menaquinone Forms | Lactococcus cremoris/lactis | MK-8 and MK-9 | |

| Major Menaquinone Form | Propionibacterium freudenreichii | MK-9(4H) | |

| Total Menaquinone Content | Lactococcus cremoris YIT 2011 | 534 nmol/g lyophilized cells (MK-7 to MK-9) | |

| Total Menaquinone Content | Lactococcus lactis YIT 2027 | 717 nmol/g lyophilized cells (MK-8 to MK-10) | |

| Total Menaquinone Concentration | Lactococcus lactis ssp. cremoris MG1363 (static culture) | 90 nmol/L of culture (MK-5 to MK-10) | |

| MK-9(4H) Concentration | Swiss Emmental and Norwegian Jarlsberg cheeses | 200 to 650 ng/g | |

| Total Molar Production (DHNA + Menaquinone) | Propionibacterium freudenreichii ET-3 | 0.3 mM | |

| Estimated Menaquinone Concentration in Bacterial Membranes | General | 0.3 – 1.5% (w/w) or 10-15 mM |

Experimental Protocols

Extraction and Quantification of Menaquinone-9

A reliable method for the extraction and quantification of MK-9 is essential for studying its biological roles. The following is a generalized protocol based on common laboratory practices.

3.1.1. Menaquinone Extraction

This protocol is adapted from methods used for lactic acid bacteria and other Gram-positive organisms.

-

Cell Harvesting: Grow bacterial cultures to the desired phase and harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual medium components.

-

Lysis and Extraction:

-

Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v).

-

Agitate vigorously for at least 2 hours at room temperature in the dark to ensure complete extraction. Menaquinones are light-sensitive.

-

Alternatively, for more robust cells, mechanical disruption (e.g., bead beating) in the presence of the solvent mixture can be employed.

-

-

Phase Separation:

-

Add 0.2 volumes of 0.9% NaCl solution to the extract and vortex thoroughly.

-

Centrifuge at a low speed (e.g., 2,000 x g for 10 minutes) to separate the phases.

-

-

Collection and Drying:

-

Carefully collect the lower chloroform phase containing the lipids, including menaquinones.

-

Dry the extract under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Resuspension: Resuspend the dried lipid extract in a suitable solvent for HPLC analysis, such as a mixture of methanol and isopropanol (1:1, v/v).

3.1.2. HPLC Quantification of Menaquinone-9

This protocol provides a framework for the analysis of MK-9 using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase of methanol:isopropanol (1:1, v/v) is often effective. Other mobile phases, such as methanol:dichloromethane, can also be used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 248 nm or 268 nm.

-

Column Temperature: 35-40°C.

-

Standard Curve: Prepare a standard curve using a pure MK-9 standard of known concentrations to quantify the amount of MK-9 in the bacterial extracts.

-

Injection Volume: 10-20 µL.

-

Data Analysis: Identify the MK-9 peak based on its retention time compared to the standard. Quantify the peak area and determine the concentration using the standard curve.

Functional Assay: Measurement of Oxygen Consumption

This assay measures the activity of the aerobic respiratory chain, which is dependent on the menaquinone pool.

-

Cell Preparation: Grow bacteria under desired conditions (e.g., aerobic or anaerobic) to the mid-exponential phase.

-

Harvesting and Washing: Harvest cells by centrifugation and wash twice with a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Resuspension: Resuspend the cells in the same buffer to a standardized optical density (e.g., OD600 of 1.0).

-

Oxygen Measurement:

-

Transfer the cell suspension to a sealed chamber equipped with a Clark-type oxygen electrode or a fluorescence-based oxygen sensor.

-

Allow the endogenous respiration rate to stabilize.

-

-

Initiation of Respiration: Initiate substrate-dependent respiration by adding a carbon source (e.g., glucose to a final concentration of 10 mM).

-

Data Recording: Record the decrease in dissolved oxygen concentration over time. The rate of oxygen consumption is a measure of the overall respiratory chain activity.

-

Controls: Perform control experiments without the addition of a carbon source to measure endogenous respiration and with specific respiratory chain inhibitors (e.g., cyanide for cytochrome oxidases) to confirm the involvement of the electron transport chain.

Signaling Pathways and Experimental Workflows

Menaquinone-9 Biosynthesis Pathway in Lactococcus lactis

The biosynthesis of MK-9 in Lactococcus lactis involves a series of enzymatic reactions that synthesize the naphthoquinone head group from chorismate and the isoprenoid side chain from the mevalonate pathway. These two precursors are then joined to form demethylmenaquinone, which is subsequently methylated to yield the final MK-9 product.

Electron Transport Chain Featuring Menaquinone-9

The following diagram illustrates a simplified bacterial electron transport chain where MK-9 serves as the central electron carrier, transferring electrons from an NADH dehydrogenase to a terminal oxidase.

Experimental Workflow for Menaquinone Analysis

This workflow outlines the key steps from bacterial culture to the quantification of MK-9.

Conclusion and Future Directions

Menaquinone-9 is a cornerstone of bacterial bioenergetics, particularly in Gram-positive bacteria where it is often the exclusive respiratory quinone. Its central role in the electron transport chain makes it and its biosynthetic pathway attractive targets for the development of novel antimicrobial agents. The methodologies and data presented in this guide provide a foundation for researchers to further investigate the intricate functions of MK-9. Future research should focus on elucidating the specific protein-menaquinone interactions within the electron transport chain, understanding the regulation of MK-9 biosynthesis in response to environmental cues, and exploring the full spectrum of its physiological roles beyond respiration. A deeper understanding of these aspects will be invaluable for the development of targeted therapies and for harnessing the metabolic capabilities of MK-9-producing bacteria in various biotechnological applications.

References

- 1. Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propionibacterium freudenreichii thrives in microaerobic conditions by complete oxidation of lactate to CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]

The Pivotal Role of Menaquinone-9 in Bacterial Electron Transport Chains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-9 (MK-9), a vital component of the vitamin K2 family, is an indispensable lipid-soluble electron carrier in the respiratory chains of numerous bacterial species, most notably Mycobacterium tuberculosis. Its central role in both aerobic and anaerobic respiration, coupled with its absence in human hosts, establishes the menaquinone biosynthetic pathway as a prime target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the function of MK-9 in bacterial electron transport, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated biochemical pathways and workflows.

Introduction: The Significance of Menaquinone-9 in Bacterial Bioenergetics

Menaquinones, or vitamin K2, are a class of isoprenoid quinones that are integral to the cellular respiration of many bacteria.[1][2] They function as electron and proton carriers within the cytoplasmic membrane, facilitating the transfer of electrons between dehydrogenase and reductase complexes.[2] This process is coupled to the generation of a proton motive force, which is subsequently harnessed by ATP synthase to produce ATP.

Menaquinone-9 (MK-9), characterized by a naphthoquinone head group and a nine-isoprenyl-unit side chain, is the predominant menaquinone in several medically and industrially important bacteria, including Mycobacterium tuberculosis and Lactococcus cremoris.[3][4] In M. tuberculosis, MK-9 is the sole quinone, making its biosynthesis and function absolutely essential for the pathogen's survival and virulence. This dependency presents a unique opportunity for therapeutic intervention. This guide will elucidate the multifaceted role of MK-9, providing the technical details necessary for researchers and drug development professionals to understand and target this critical component of bacterial metabolism.

Quantitative Data on Menaquinone-9 and Associated Enzymes

A quantitative understanding of the biophysical and biochemical properties of MK-9 and its interacting partners is crucial for research and drug development. The following tables summarize key quantitative data.

| Parameter | Value | Organism/Condition | Reference |

| Redox Potential (E'₀) | -85 mV | In DMPC monolayers | |

| Concentration in Membrane | 60-90 nmol/g CDW | Lactococcus cremoris (anaerobic/aerobic) | |

| Molar Ratio in Complex | ~1 mol/mol of αβ dimer | Purified nitrate reductase from Escherichia coli |

Table 1: Physicochemical and in vivo quantitative data for Menaquinone-9. DMPC: Dimethylphosphatidylcholine, CDW: Cell Dry Weight.

| Enzyme | Substrate | K_m_ (µM) | Organism | Reference |

| MenA | 1,4-dihydroxy-2-naphthoate (DHNA) | 8.2 | Mycobacterium tuberculosis | |

| MenA | Farnesyl diphosphate (FPP) | 4.3 | Mycobacterium tuberculosis |

Table 2: Kinetic parameters of MenA, a key enzyme in the menaquinone biosynthesis pathway.

| Inhibitor Compound | Target Enzyme | IC_50_ (µg/mL) | MIC against M. tuberculosis (µg/mL) | Reference |

| Compound 1 | MenA | 5 | 3 | |

| Compound 2 | MenA | 6 | 3 | |

| Ro 48-8071 | MenA | ~7 (9 µM) | 5 |

Table 3: Inhibitory constants of compounds targeting the menaquinone biosynthesis pathway.

The Central Role of the Menaquinone-9 Pool in the Electron Transport Chain

In organisms like Mycobacterium tuberculosis, the menaquinone-9 pool is the central hub for the collection and distribution of electrons from various dehydrogenases to terminal oxidases. This branched electron transport chain allows the bacterium to adapt to different oxygen tensions.

The primary electron donors to the MK-9 pool are:

-

Type II NADH dehydrogenases (NDH-2): These enzymes oxidize NADH from central carbon metabolism and transfer the electrons to MK-9.

-

Succinate dehydrogenase (SDH): This enzyme, which is also a component of the tricarboxylic acid (TCA) cycle, donates electrons from the oxidation of succinate to fumarate.

The reduced form of MK-9, menaquinol-9 (MKH2-9), then diffuses through the membrane to donate electrons to one of two terminal oxidase complexes:

-

Cytochrome bc1-aa3 supercomplex: This is the primary terminal oxidase under high oxygen conditions and is a major contributor to the proton motive force.

-

Cytochrome bd oxidase: This terminal oxidase is expressed under low oxygen conditions and has a higher affinity for oxygen.

Figure 1: Electron flow in the M. tuberculosis respiratory chain, highlighting the central role of the Menaquinone-9 (MK-9) pool.

Menaquinone-9 Biosynthesis: A Pathway Ripe for Drug Discovery

The biosynthesis of menaquinones in bacteria is a multi-step enzymatic pathway that is absent in humans, making it an attractive target for the development of novel antibiotics. The pathway starts from chorismate, an intermediate in the shikimate pathway, and involves a series of enzymes designated MenA through MenH.

Figure 2: The classical menaquinone biosynthesis pathway, a key target for novel antibacterial agents.

Given its critical role in anchoring the nascent menaquinone to the membrane, MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) has emerged as a particularly promising drug target. Several classes of MenA inhibitors have been identified, demonstrating potent bactericidal activity against M. tuberculosis.

Experimental Protocols

Extraction and Quantification of Menaquinone-9

The accurate quantification of MK-9 from bacterial cultures is fundamental to studying its role in metabolism. The following protocol is a widely used method based on solvent extraction followed by high-performance liquid chromatography (HPLC).

Protocol: Menaquinone Extraction and HPLC Analysis

-

Cell Harvesting:

-

Grow bacterial cultures to the desired growth phase.

-

Harvest cells by centrifugation (e.g., 5000 x g for 15 minutes).

-

Wash the cell pellet twice with a suitable buffer (e.g., phosphate buffer, pH 7.0) or sterile water.

-

-

Cell Lysis (Optional but Recommended for Gram-positive bacteria):

-

For bacteria with thick cell walls like Mycobacterium or Lactococcus, enzymatic lysis can improve extraction efficiency.

-

Resuspend the cell pellet in a buffer containing lysozyme (e.g., 1 mg/mL) and incubate for 30-60 minutes at 37°C.

-

-

Solvent Extraction:

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet (lysed or unlysed).

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Agitate the mixture for an extended period (e.g., 1-2 hours) at room temperature, protected from light.

-

Separate the phases by centrifugation (e.g., 2000 x g for 10 minutes).

-

Carefully collect the lower organic phase containing the lipids, including menaquinones.

-

Repeat the extraction of the aqueous phase and cell debris with the solvent mixture to maximize recovery.

-

-

Sample Preparation for HPLC:

-

Combine the organic extracts and evaporate the solvent to dryness under a stream of nitrogen.

-

Re-dissolve the dried lipid extract in a small, precise volume of a suitable solvent for HPLC analysis (e.g., 2-propanol or ethanol).

-

-

HPLC Quantification:

-

Analyze the extracted menaquinones using a reverse-phase HPLC system equipped with a C18 column.

-

Use an isocratic mobile phase, for example, a mixture of 2-propanol and n-hexane (e.g., 2:1 v/v).

-

Detect menaquinones using a UV detector at a wavelength of approximately 248 nm.

-

Quantify the amount of MK-9 by comparing the peak area to a standard curve generated with purified MK-9 standards of known concentrations.

-

Figure 3: A generalized experimental workflow for the extraction and quantification of Menaquinone-9 from bacterial cultures.

Assay for NADH:Menaquinone Oxidoreductase Activity

Measuring the activity of enzymes that interact with the menaquinone pool is essential for characterizing their function and for screening potential inhibitors. The activity of NADH:menaquinone oxidoreductase (e.g., NDH-2) can be monitored spectrophotometrically.

Protocol: NADH:Menaquinone Oxidoreductase Activity Assay

-

Preparation of Membrane Vesicles:

-

Prepare membrane vesicles from the bacterium of interest as a source of the enzyme. This typically involves cell lysis followed by ultracentrifugation to pellet the membrane fraction.

-

-

Assay Mixture:

-

In a cuvette, prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Add a known amount of membrane protein (e.g., 50-100 µg).

-

Add a short-chain menaquinone analog (e.g., menadione or MK-1) as the electron acceptor, as the long-chain MK-9 is poorly soluble in aqueous buffers.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding NADH to a final concentration of 100-200 µM.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

-

The rate of reaction can be calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

-

-

Inhibitor Studies:

-

To test for inhibition, pre-incubate the membrane vesicles with the inhibitor for a defined period before initiating the reaction with NADH.

-

Compare the reaction rates in the presence and absence of the inhibitor to determine the percent inhibition and to calculate IC50 values.

-

Conclusion and Future Directions

Menaquinone-9 is a linchpin in the respiratory metabolism of many pathogenic and industrially relevant bacteria. Its central position in the electron transport chain and the absence of its biosynthetic pathway in humans underscore its significance as a prime target for the development of novel antibacterial therapies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals aiming to further unravel the intricacies of menaquinone-9 function and to exploit its pathway for therapeutic benefit.

Future research should focus on:

-

Elucidating the precise kinetic parameters of all enzymes that interact with the MK-9 pool in key pathogens.

-

Solving the high-resolution structures of these enzymes to facilitate structure-based drug design.

-

Developing more potent and specific inhibitors of the menaquinone biosynthesis pathway with favorable pharmacokinetic and pharmacodynamic properties.

-

Exploring the role of different menaquinone chain lengths in various bacterial species and their specific adaptations to their respective environments.

A deeper understanding of the role of menaquinone-9 will undoubtedly pave the way for innovative strategies to combat bacterial infections and to harness the metabolic capabilities of beneficial microorganisms.

References

- 1. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Structural Studies of Cytochrome bd and Its Potential Application as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cellular Metabolism: An In-depth Technical Guide to Carbon-13 Stable Isotope Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Carbon-13 (¹³C) stable isotope labeling, a powerful and indispensable technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems. Its applications are pivotal in basic research, disease pathology understanding, and accelerating drug development. By tracing the journey of ¹³C-labeled substrates through metabolic networks, researchers can gain unprecedented insights into cellular physiology and the mechanism of action of therapeutic agents.

Core Principles of Carbon-13 Isotope Labeling

Stable isotope labeling with ¹³C is a technique used to track the metabolic fate of molecules within a biological system. The fundamental principle involves substituting the naturally abundant carbon-12 (¹²C) isotope with the heavier, non-radioactive ¹³C isotope in a substrate of interest, such as glucose or glutamine.[1] These ¹³C-labeled molecules are then introduced to cells, tissues, or organisms. As these substrates are metabolized, the ¹³C atoms are incorporated into downstream metabolites.

The distribution and incorporation of ¹³C into these metabolites can be detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, and the incorporation of ¹³C results in a predictable mass shift.[1] NMR spectroscopy, on the other hand, can provide positional information of the ¹³C label within a molecule.[2] This data allows for the detailed mapping of metabolic pathways and the calculation of metabolic fluxes, a practice known as Metabolic Flux Analysis (MFA).

Applications in Research and Drug Development

The insights gained from ¹³C labeling studies are invaluable across various stages of research and drug development:

-

Target Identification and Validation: By observing how a disease state, such as cancer, alters metabolic pathways, researchers can identify potential therapeutic targets.

-

Mechanism of Action Studies: Tracing the metabolic effects of a drug can elucidate its mechanism of action and confirm target engagement.

-

Pharmacodynamics: ¹³C-labeled compounds can be used to assess how drugs are processed by the body, providing critical information on absorption, distribution, metabolism, and excretion (ADME).

-

Biomarker Discovery: Altered metabolic fluxes identified through ¹³C labeling can serve as biomarkers for disease diagnosis or therapeutic response.

-

Personalized Medicine: Understanding the metabolic profile of an individual's disease can help in tailoring more effective, personalized treatments.

Data Presentation: Quantitative Insights into Metabolic Fluxes

The quantitative data derived from ¹³C labeling experiments provide a detailed snapshot of cellular metabolism. The following tables summarize key quantitative data from studies utilizing ¹³C tracers to investigate metabolic pathways in various cell types.

Table 1: Mass Isotopologue Distribution (MID) of Citrate in Cancer Cells Labeled with [U-¹³C]-Glucose

This table illustrates a hypothetical mass isotopologue distribution for citrate, a key intermediate in the Tricarboxylic Acid (TCA) cycle, in cancer cells cultured with uniformly labeled ¹³C-glucose. The distribution reveals the number of carbon atoms from glucose that have been incorporated into the citrate pool.

| Isotopologue | Fractional Abundance (%) | Interpretation |

| M+0 | 5 | Unlabeled citrate |

| M+1 | 10 | Citrate with one ¹³C atom |

| M+2 | 35 | Citrate with two ¹³C atoms |

| M+3 | 15 | Citrate with three ¹³C atoms |

| M+4 | 25 | Citrate with four ¹³C atoms |

| M+5 | 8 | Citrate with five ¹³C atoms |

| M+6 | 2 | Citrate with six ¹³C atoms |

M+n represents the metabolite with 'n' carbons labeled with ¹³C.

Table 2: Relative Metabolic Fluxes in Cancer Cells Treated with a Hypothetical Drug

This table presents a comparison of relative metabolic fluxes in cancer cells before and after treatment with a drug, as determined by ¹³C Metabolic Flux Analysis (MFA). Fluxes are normalized to the glucose uptake rate.

| Pathway/Reaction | Relative Flux (Control) | Relative Flux (Drug-Treated) |

| Glycolysis | 100 | 85 |

| Pentose Phosphate Pathway | 20 | 45 |

| TCA Cycle (oxidative) | 80 | 50 |

| Anaplerosis (Pyruvate to OAA) | 15 | 35 |

| Fatty Acid Synthesis | 30 | 15 |

Table 3: Pentose Phosphate Pathway (PPP) and Glycolytic Fluxes in Neurons

This table shows the percentage of glucose metabolized through glycolysis and the Pentose Phosphate Pathway in cerebellar granule neurons, determined using [1,2-¹³C₂]glucose labeling.

| Metabolic Pathway | Glucose Metabolism (%) |

| Glycolysis | 52 ± 6 |

| Pentose Phosphate Pathway (oxidative/non-oxidative) | 19 ± 2 |

| Oxidative PPP / De novo nucleotide synthesis | 29 ± 8 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate ¹³C labeling experiments. The following are generalized protocols for key experiments.

Protocol 1: Steady-State ¹³C-Glucose Labeling of Adherent Mammalian Cells for LC-MS Analysis

Objective: To determine the fractional contribution of glucose to central carbon metabolism at isotopic steady state.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-¹³C₆]-glucose

-

Phosphate-Buffered Saline (PBS)

-

6-well cell culture plates

-

Metabolite extraction solvent: 80% methanol, pre-chilled to -80°C

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of metabolite extraction.

-

Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and the desired concentration of [U-¹³C₆]-glucose (e.g., 25 mM).

-

Labeling: When cells reach the desired confluency, aspirate the standard culture medium, wash the cells once with PBS, and then add the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This is typically determined experimentally but is often around 24 hours.

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium completely.

-

Immediately add the pre-chilled 80% methanol to the cells to quench metabolic activity.

-

Place the plate on dry ice for 10 minutes.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the cell lysate thoroughly.

-

Centrifuge at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extract using a vacuum concentrator.

-

Resuspend the dried pellet in a suitable solvent for LC-MS analysis.

-

Protocol 2: Metabolite Extraction from Mammalian Cells for NMR Analysis

Objective: To extract polar metabolites from mammalian cells for analysis by NMR spectroscopy.

Materials:

-

Mammalian cell pellet (from suspension or adherent culture)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol, pre-chilled to -80°C

-

Chloroform, pre-chilled to -80°C

-

Ultrapure water, ice-cold

-

NMR tubes

-

Deuterated solvent (e.g., D₂O) with an internal standard (e.g., TSP)

Procedure:

-

Cell Harvesting and Washing:

-

Harvest cells by centrifugation (for suspension cultures) or trypsinization followed by centrifugation (for adherent cultures).

-

Wash the cell pellet at least twice with ice-cold PBS to remove residual medium.

-

-

Metabolite Extraction:

-

Resuspend the cell pellet in a pre-chilled methanol:chloroform:water solution (e.g., in a 2:1:0.8 ratio).

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample on ice to ensure complete cell lysis.

-

-

Phase Separation:

-

Add additional chloroform and water to induce phase separation (final ratio typically 2:2:1.8 methanol:chloroform:water).

-

Vortex and then centrifuge at high speed to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein/debris (interphase) layers.

-

-

Sample Preparation for NMR:

-

Carefully collect the upper aqueous phase containing the polar metabolites.

-

Lyophilize (freeze-dry) the aqueous extract to remove the solvents.

-

Reconstitute the dried pellet in a known volume of deuterated solvent (e.g., D₂O) containing an internal standard for quantification and chemical shift referencing.

-

Transfer the final solution to an NMR tube for analysis.

-

Visualizations: Mapping Metabolic Networks and Workflows

Visual representations are crucial for understanding the complex relationships within metabolic pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language.

References

A Technical Guide to the Natural Abundance and Analysis of Menaquinone-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of Menaquinone-9 (MK-9), a long-chain form of vitamin K2, in various food sources. It details the analytical methodologies used for its quantification and presents available data in a structured format to facilitate research and development.

Introduction to Menaquinone-9 (MK-9)

Vitamin K is a family of fat-soluble compounds essential for human health, playing a critical role in blood coagulation and bone and cardiovascular health.[1][2] The two primary natural forms are phylloquinone (vitamin K1), found in plants, and menaquinones (vitamin K2), which are predominantly of microbial origin.[1][3]

Menaquinones (MKs) are a series of vitamers characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain of a variable number of unsaturated isoprenoid units.[4] Menaquinone-9 (MK-9) possesses a side chain with nine isoprene units. MK-9 is synthesized by bacteria and is therefore found in fermented foods and certain animal products. Its biological significance is tied to its function as a cofactor for the enzyme γ-glutamyl carboxylase, which is vital for the activation of proteins involved in calcium metabolism.

Natural Abundance of Menaquinone-9 in Food Sources

The primary dietary sources of MK-9 are fermented dairy products, particularly cheeses. The concentration and specific forms of menaquinones in these products are dependent on the bacterial strains used in the starter cultures and the conditions during fermentation. Full-fat dairy products generally contain higher amounts of menaquinones, with MK-9, MK-10, and MK-11 being the most prevalent forms.

Quantitative Data Summary

The following table summarizes the reported concentrations of Menaquinone-9 in various food sources. Data has been standardized to micrograms (µg) per 100 grams of food for consistent comparison.

| Food Category | Food Item | MK-9 Concentration (µg / 100g) | Notes | Reference(s) |

| Cheese | Various Cheeses | 35 - 55 | General reported range. | |

| Full-Fat Cheddar | 87.1% higher than reduced-fat | MK-9 is significantly lower in reduced-fat versions. | ||

| Jarlsberg (Norwegian) | 20 - 65 | Contains high levels of MK-9(4H). | ||

| Emmental (Swiss) | 20 - 65 | Contains high levels of MK-9(4H). | ||

| Appenzeller | Low to Undetected | - | ||

| Gruyère | Low to Undetected | - | ||

| Comté | up to 6.0 | Contains the hydrogenated form, MK-9(4H). | ||

| Raclette | up to 4.7 | Contains the hydrogenated form, MK-9(4H). | ||

| Other Dairy | Full-Fat Milk (4%) | Detected, amount varies | MK-9 is one of the primary MKs found. | |

| Low-Fat Kefir | Detected, amount varies | - | ||

| 4% Fat Cottage Cheese | Significantly higher than reduced-fat | - |

Note: Some studies measure tetrahydromenaquinone-9 [MK-9(4H)], a partially hydrogenated form of MK-9 produced by propionibacteria used in cheese fermentation.

Methodologies for Quantification

The accurate quantification of MK-9 in complex food matrices requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method, often coupled with fluorescence or mass spectrometry detection.

Sample Preparation and Extraction

-

Lipid Extraction : Due to its fat-soluble nature, the first step is the extraction of lipids from the food sample. For meat and fish, a common method involves direct solvent extraction with a 2-propanol-hexane mixture. For dairy products, an acid hydrolysis step is often employed prior to solvent extraction to break down fat globules and release the vitamers.

-

Purification : The crude lipid extract undergoes purification to remove interfering compounds. This can involve solid-phase extraction (SPE) or other chromatographic cleanup steps. For high-fat animal products, lipase treatment can be used as an additional purification step.

Chromatographic Analysis

-

Separation : Reversed-phase HPLC (RP-HPLC) is typically used to separate the different forms of vitamin K (phylloquinone and various menaquinones) based on the length and saturation of their side chains.

-

Detection :

-

Fluorescence Detection : A highly sensitive and specific method involves post-column reduction of the quinone ring to a fluorescent hydroquinone. This is often achieved by passing the column eluent through a reactor containing a reducing agent, such as metallic zinc.

-

Mass Spectrometry (MS) Detection : Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provide high specificity and sensitivity, allowing for the definitive identification and quantification of MK-9. This method is also used to confirm the identity of peaks detected by other methods.

-

Visualized Workflows and Pathways

Experimental Workflow for MK-9 Quantification

The following diagram illustrates the typical experimental procedure for quantifying Menaquinone-9 in dairy products.

Vitamin K Cycle and Protein Carboxylation

Menaquinone-9, like other forms of vitamin K, is a crucial cofactor in the carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in specific proteins. This post-translational modification is essential for their biological activity.

References

A Deep Dive into Menaquinone-9 Metabolism: A Technical Guide for Researchers

An in-depth exploration of the absorption, distribution, biotransformation, and excretion of Menaquinone-9 (MK-9), a significant long-chain vitamin K2, tailored for researchers, scientists, and drug development professionals.

Introduction

Menaquinone-9 (MK-9), a member of the vitamin K2 family, is distinguished by its isoprenoid side chain composed of nine repeating units. Predominantly synthesized by bacteria, MK-9 is found in fermented foods and is also a component of the gut microbiome's metabolic output. While sharing the fundamental gamma-carboxylation activity of all vitamin K forms, the unique length of its side chain imparts distinct pharmacokinetic properties. This technical guide provides a comprehensive overview of the current understanding of MK-9 metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate further research in this area.

Absorption, Distribution, and Transport of Menaquinone-9

The metabolic journey of Menaquinone-9 (MK-9) begins with its absorption in the gastrointestinal tract, a process that is significantly influenced by the length of its isoprenoid side chain.

Intestinal Absorption and Bioavailability

The absorption of long-chain menaquinones like MK-9 primarily occurs in the small intestine, where they are incorporated into mixed micelles with bile salts and other lipids, a crucial step for the absorption of fat-soluble vitamins. However, the bioavailability of MK-9 from dietary sources can be variable.

Studies in rats have indicated that the intestinal absorption of menaquinones decreases as the length of the isoprenoid side chain increases. While shorter-chain menaquinones like MK-4 are absorbed to a certain extent, the absorption of MK-9 from the colon is extremely poor[1]. In one study, when MK-9 was administered directly into the colon of rats, almost all of it was recovered from the colonic loop, with no significant transfer to the lymph or blood observed after 6 hours[2]. This suggests that menaquinones produced by the gut microbiota in the large intestine may not contribute substantially to the body's vitamin K status.

Quantitative data on the oral bioavailability of MK-9 is limited. However, comparative studies suggest that at high dietary concentrations, MK-9 is as effective as phylloquinone (vitamin K1) in maintaining vitamin K status, though phylloquinone is more effective at lower concentrations[3].

Lipoprotein Transport

Once absorbed, MK-9 is packaged into chylomicrons and transported via the lymphatic system into the bloodstream. In circulation, it associates with lipoproteins. Initially, long-chain menaquinones are found in triglyceride-rich lipoproteins (TRL). Over time, they are redistributed and become predominantly associated with low-density lipoproteins (LDL)[4]. This association with LDL contributes to the longer plasma half-life of long-chain menaquinones compared to phylloquinone and shorter-chain menaquinones like MK-4[5].

Tissue Distribution and Accumulation

Following its transport in the bloodstream, MK-9 is distributed to various tissues. The liver is a primary site of accumulation for all forms of vitamin K. Studies in mice have shown that dietary supplementation with MK-9 leads to a significant increase in both MK-9 and MK-4 concentrations in the liver.

While MK-9 itself is found in the liver, a significant portion is converted to menaquinone-4 (MK-4) in other tissues. In a study using deuterium-labeled MK-9, it was found that 63-67% of the MK-4 in bone tissue was derived from the labeled MK-9, indicating that bone is a site of this conversion. The distribution of unmetabolized MK-9 in extrahepatic tissues is less well-characterized, with most studies focusing on the accumulation of its metabolite, MK-4.

Biotransformation of Menaquinone-9

The most significant metabolic transformation of Menaquinone-9 is its conversion to Menaquinone-4 (MK-4), a process that underscores a central pathway in vitamin K metabolism.

Conversion to Menaquinone-4 (MK-4)

A growing body of evidence from studies using stable isotope-labeled vitamin K forms has demonstrated that dietary phylloquinone and various menaquinones, including MK-9, serve as precursors for tissue MK-4. This conversion process involves two key steps:

-

Side-chain removal: The long isoprenoid side chain of MK-9 is cleaved off, yielding menadione (vitamin K3) as an intermediate. This process is thought to occur primarily during intestinal absorption.

-

Prenylation: The enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) then attaches a geranylgeranyl pyrophosphate (GGPP) side chain to the menadione ring, forming MK-4. UBIAD1 is expressed in various tissues, allowing for localized synthesis of MK-4.

Caption: SXR/PXR signaling pathway activation by Menaquinone-4.

Quantitative Data on Menaquinone-9 Metabolism

The following tables summarize the available quantitative data on MK-9 metabolism from various studies.

Table 1: Tissue Concentrations of Menaquinone-9 (MK-9) and Menaquinone-4 (MK-4) in Mice Fed a High MK-9 Diet (2.1 mg/kg)

| Tissue | MK-9 Concentration (pmol/g) | MK-4 Concentration (pmol/g) |

| Liver (Male) | ~150 | ~50 |

| Liver (Female) | ~200 | ~75 |

| Bone (Male) | Not Detected | ~30 |

| Bone (Female) | Not Detected | ~40 |

Table 2: Conversion of Deuterium-Labeled Menaquinone-9 (d7-MK-9) to d7-MK-4 in Mouse Tissues

| Tissue | Percentage of Total MK-4 Derived from d7-MK-9 |

| Bone | 63-67% |

Table 3: Comparative Hepatic Turnover and Serum Concentrations in Rats Fed Equimolar Diets of Phylloquinone or Menaquinone-9

| Parameter | Phylloquinone | Menaquinone-9 |

| Initial Liver Concentration | Higher | Lower |

| Initial Serum Concentration | Higher | Lower |

| Initial Rate of Hepatic Turnover | 2-3 times faster | Slower |

Key Experimental Protocols

Reproducible and accurate quantification of menaquinones is essential for metabolic research. The following sections outline common methodologies.

Extraction and Quantification of Menaquinones from Tissues and Plasma

Objective: To extract and quantify MK-9 and other vitamin K forms from biological matrices.

Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for sensitive and specific quantification.

Protocol Outline:

-

Sample Homogenization: Tissues are homogenized in a suitable buffer.

-

Lipid Extraction: Lipids, including menaquinones, are extracted from the homogenate or plasma using a solvent system, typically hexane or a mixture of hexane and isopropanol.

-

Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to remove interfering substances.

-

HPLC Separation: The purified extract is injected into an HPLC system equipped with a C18 or C30 reverse-phase column to separate the different vitamin K analogues.

-

MS/MS Detection: The eluting compounds are ionized (e.g., by atmospheric pressure chemical ionization - APCI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Quantification: Concentrations are determined by comparing the peak areas of the analytes to those of a known concentration of an internal standard (e.g., a deuterated analogue of the vitamin K form of interest).

The following diagram provides a workflow for the extraction and analysis of menaquinones.

Caption: Experimental workflow for Vitamin K analysis.

Stable Isotope Tracing of Menaquinone-9 Metabolism

Objective: To trace the metabolic fate of MK-9 in vivo.

Methodology: Administration of a stable isotope-labeled form of MK-9 (e.g., deuterium-labeled) to an animal model, followed by analysis of tissues and excreta for the presence of the label in MK-9 and its metabolites.

Protocol Outline:

-

Synthesis of Labeled MK-9: A stable isotope-labeled version of MK-9 (e.g., d7-MK-9) is synthesized.

-

Animal Dosing: The labeled MK-9 is administered to the animal model, typically orally mixed with the diet.

-

Sample Collection: At various time points, blood, tissues of interest, urine, and feces are collected.

-

Extraction and Analysis: Menaquinones and their potential metabolites are extracted from the collected samples as described in the previous protocol.

-

LC-MS/MS Analysis: The extracts are analyzed by LC-MS/MS to identify and quantify the labeled and unlabeled forms of MK-9 and its metabolites (e.g., MK-4). The mass shift due to the stable isotope label allows for the differentiation between endogenous and administered compounds.

Conclusion

The metabolism of Menaquinone-9 is a complex process characterized by its limited colonic absorption, transport via lipoproteins, and significant conversion to Menaquinone-4 in various tissues. This conversion pathway, mediated by the enzyme UBIAD1, highlights a central mechanism in vitamin K homeostasis. While MK-9's direct biological activities are still under investigation, its role as a precursor to the bioactive MK-4 is well-established. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further explore the intricate metabolic pathways and physiological significance of this long-chain menaquinone. Future research should focus on elucidating the complete catabolic pathway of MK-9, quantifying its oral bioavailability with greater precision, and investigating its potential direct signaling roles within the cell.

References

- 1. Bioavailability of phylloquinone and menaquinones after oral and colorectal administration in vitamin K-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colonic absorption of menaquinone-4 and menaquinone-9 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative metabolism of phylloquinone and menaquinone-9 in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and cell biology of vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationship between Structure and Biological Activity of Various Vitamin K Forms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Exploratory Studies Using Labeled Vitamin K2 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of labeled vitamin K2 analogs in exploratory research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute studies aimed at elucidating the mechanisms of action, cellular uptake, and protein interactions of vitamin K2. This document details experimental protocols, summarizes quantitative data, and provides visualizations of key pathways and workflows.

Introduction to Labeled Vitamin K2 Analogs

Vitamin K2, a family of molecules known as menaquinones (MKs), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2] To investigate the intricate molecular mechanisms underlying these functions, researchers utilize labeled vitamin K2 analogs. These analogs, which incorporate radioactive isotopes, fluorescent tags, or biotin moieties, serve as powerful tools for tracing the fate of vitamin K2 within biological systems, identifying its binding partners, and quantifying its activity in various assays.

Types of Labeled Vitamin K2 Analogs:

-

Radiolabeled Analogs: Incorporating isotopes such as tritium (³H) or carbon-14 (¹⁴C) allows for sensitive detection and quantification in metabolic studies, autoradiography, and binding assays.[3][4][5]

-

Fluorescently Labeled Analogs: The attachment of fluorophores enables the visualization of vitamin K2 uptake and subcellular localization using techniques like fluorescence microscopy.

-

Biotinylated Analogs: The high-affinity interaction between biotin and streptavidin is leveraged in pull-down assays to isolate and identify proteins that interact with vitamin K2.

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of labeled vitamin K2 analogs in key experiments.

Synthesis of Labeled Vitamin K2 Analogs

The synthesis of labeled vitamin K2 analogs typically involves multi-step chemical reactions to introduce the desired label onto the menaquinone backbone or its side chain.

2.1.1. General Synthesis of Menaquinone Analogs

The synthesis of menaquinone analogs often starts with menadione (vitamin K3) as a precursor. The isoprenoid side chain is then attached through various chemical strategies, including Friedel-Crafts alkylation, Grignard reactions, or Suzuki and Kumada coupling reactions.

2.1.2. Protocol for Radiolabeling Vitamin K2 Analogs (Example: Tritium Labeling)

Tritium labeling can be achieved through catalytic hydrogenation using tritium gas (T₂) or by reduction with tritiated reagents like lithium aluminum tritide (LiAlT₄).

Experimental Workflow: Tritium Labeling of a Menaquinone Precursor

Workflow for tritium labeling of a menaquinone precursor.

2.1.3. Protocol for Fluorescent Labeling of Vitamin K2 Analogs

Fluorescent tags, such as nitrobenzoxadiazole (NBD), can be introduced by reacting a menaquinone analog containing a reactive functional group (e.g., an amine or thiol) with an NBD-halide.

2.1.4. Protocol for Biotinylation of Vitamin K2 Analogs

Biotinylation involves attaching a biotin molecule to a vitamin K2 analog, often via a linker arm to minimize steric hindrance. This can be achieved by reacting a vitamin K2 analog with an activated biotin derivative (e.g., NHS-biotin).

Application of Labeled Vitamin K2 Analogs

2.2.1. Cellular Uptake Studies with Fluorescent Analogs

Protocol:

-

Cell Culture: Plate cells of interest (e.g., hepatocytes, osteoblasts) in a suitable culture vessel for microscopy.

-

Incubation: Treat the cells with a fluorescently labeled vitamin K2 analog at various concentrations and for different time points.

-

Imaging: Visualize the cellular uptake and subcellular distribution of the fluorescent analog using confocal microscopy.

-

Quantification: Analyze the fluorescence intensity within the cells to determine the kinetics of uptake.

2.2.2. Protein Interaction Studies using Biotinylated Analogs (Pull-Down Assay)

This technique is used to identify proteins that bind to vitamin K2.

Experimental Workflow: Biotinylated Vitamin K2 Pull-Down Assay

Workflow for a biotinylated vitamin K2 pull-down assay.

2.2.3. Metabolic Studies with Radiolabeled Analogs

Radiolabeled vitamin K2 analogs are administered to cell cultures or animal models to trace their metabolic fate. Techniques like autoradiography can then be used to visualize the distribution of the radiolabel in tissues and organs.

Quantitative Data from Exploratory Studies

The following tables summarize quantitative data from studies utilizing analytical methods relevant to labeled vitamin K2 analog research.

Table 1: Analytical Method Validation for Vitamin K2 Quantification

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity Range | 0.1 - 15 ng/mL | 50 pg/mL - 1 ng/mL |

| Limit of Detection (LOD) | - | 50 pg/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL | - |

| Recovery | 95-105% | - |

| Precision (RSD%) | < 10% | < 15% |

Table 2: IC50 Values of Vitamin K2 Analogs in Biological Assays

| Analog | Assay | Cell Line/Enzyme | IC50 Value | Reference |

| Menaquinone-4 (MK-4) | Inhibition of cell proliferation | MDA-MB-231 (Breast Cancer) | ~100 µmol/L | |

| Menaquinone-4 (MK-4) | Inhibition of cell proliferation | MDA-MB-453 (Breast Cancer) | ~125 µmol/L | |

| Omega-oxygenated MK-3 analog | Apoptosis-inducing activity | HL-60 (Leukemia) | 1.8 µM | |

| Omega-oxygenated MK-4 analog | Apoptosis-inducing activity | HL-60 (Leukemia) | 3.5 µM |

Signaling Pathways of Vitamin K2

Vitamin K2 is known to modulate several signaling pathways, influencing gene expression and cellular processes. Labeled analogs can be instrumental in dissecting these pathways.

4.1. The Vitamin K Cycle

The vitamin K cycle is a fundamental pathway where vitamin K acts as a cofactor for the gamma-glutamyl carboxylase (GGCX), which is essential for the activation of vitamin K-dependent proteins (VKDPs).

Diagram: The Vitamin K Cycle

The Vitamin K cycle illustrating the carboxylation of proteins.

4.2. Pregnane X Receptor (PXR) Signaling

Vitamin K2, particularly MK-4, has been identified as a ligand for the nuclear receptor PXR. Activation of PXR by vitamin K2 can influence the expression of genes involved in drug metabolism, bile acid synthesis, and energy homeostasis.

Diagram: Vitamin K2-mediated PXR Signaling

Vitamin K2 activates the PXR signaling pathway.

4.3. Other Signaling Pathways

Research suggests that vitamin K2 may also influence other signaling pathways, including those involved in inflammation, apoptosis, and cellular proliferation. Labeled analogs are critical tools for further elucidating these complex networks.

Conclusion

Labeled vitamin K2 analogs are indispensable tools for advancing our understanding of the biological roles of this essential nutrient. This guide provides a foundational framework for researchers to employ these powerful probes in their exploratory studies. The detailed protocols, summarized quantitative data, and visual representations of key pathways offer a starting point for designing and interpreting experiments aimed at unraveling the multifaceted functions of vitamin K2 in health and disease. As research in this field continues to evolve, the development and application of novel labeled vitamin K2 analogs will undoubtedly play a central role in future discoveries.

References

- 1. Synthesis of carbon-14-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biological responses of vitamin K2: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dl.tufts.edu [dl.tufts.edu]

- 4. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

basic principles of using internal standards in mass spectrometry

An In-depth Technical Guide on the Core Principles of Using Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Internal Standards in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying molecules. However, its signal intensity can be influenced by various factors, leading to potential inaccuracies in quantification. These factors, collectively known as matrix effects, can include ion suppression or enhancement, variations in sample preparation, and instrument performance fluctuations. To correct for these variations and ensure accurate and reliable quantification, an internal standard (IS) is introduced into the analytical workflow.

An internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the mass spectrometer. It is added at a known concentration to all samples, including calibrators and quality controls, before sample processing. By monitoring the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be normalized, leading to significantly improved precision and accuracy.

Types of Internal Standards

The selection of an appropriate internal standard is critical for the success of a quantitative MS assay. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to ionization, without interfering with its detection. There are three main categories of internal standards used in mass spectrometry:

-

Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" for quantitative MS. SIL-IS are molecules in which one or more atoms have been replaced with a heavier isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This results in a mass shift that allows the mass spectrometer to differentiate the IS from the endogenous analyte. Because they are chemically and physically almost identical to the analyte, they co-elute chromatographically and experience nearly identical ionization efficiency and matrix effects.

-

Homologous Internal Standards: These are chemical analogs of the analyte that have a similar chemical structure but differ in a specific functional group or alkyl chain length. This results in a different mass-to-charge ratio (m/z). While they can mimic the analyte's behavior during sample preparation and chromatography to some extent, their ionization efficiency may differ, potentially leading to less accurate correction compared to SIL-IS.

-

Isomeric Internal Standards: These are molecules that have the same chemical formula as the analyte but a different structural arrangement. They are only suitable if they can be chromatographically separated from the analyte. Their use is less common due to the potential for co-elution and interference.

Experimental Protocol: General Workflow for Internal Standard Addition

The following protocol outlines the general steps for incorporating an internal standard into a quantitative mass spectrometry workflow.

Objective: To accurately quantify an analyte in a complex matrix (e.g., plasma, urine, tissue homogenate) using an internal standard.

Materials:

-

Analyte of interest

-

Internal Standard (preferably a stable isotope-labeled version of the analyte)

-

Solvents for stock solution preparation (e.g., methanol, acetonitrile)

-

Biological matrix (e.g., plasma)

-

Sample preparation reagents (e.g., protein precipitation agents, solid-phase extraction cartridges)

-

LC-MS system

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of the analyte at a high concentration (e.g., 1 mg/mL) in an appropriate solvent.

-

Prepare a primary stock solution of the internal standard at a similar concentration.

-

-

Preparation of Working Solutions:

-

From the primary stock solutions, prepare a series of working solutions for the analyte to create a calibration curve.

-

Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the mass spectrometer.

-

-

Sample Spiking:

-

To a fixed volume of each sample (calibrators, quality controls, and unknown samples), add a small, precise volume of the internal standard working solution. This ensures that the final concentration of the IS is the same in every sample.

-

-

Sample Preparation:

-

Perform the necessary sample preparation steps to extract the analyte and internal standard from the matrix. This may include:

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile, methanol) to the sample, vortex, and centrifuge to remove proteins.

-

Liquid-Liquid Extraction (LLE): Use two immiscible solvents to partition the analyte and IS from the aqueous matrix into the organic phase.

-

Solid-Phase Extraction (SPE): Pass the sample through a cartridge containing a solid sorbent that retains the analyte and IS, which are then eluted with a suitable solvent.

-

-

-

LC-MS Analysis:

-

Inject the prepared samples into the LC-MS system.

-

The liquid chromatography (LC) system separates the analyte and IS from other components in the sample.

-

The mass spectrometer detects and measures the signal intensity (peak area or height) of the analyte and the internal standard.

-

-

Data Analysis:

-

Calculate the response ratio for each sample: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard) .

-

Construct a calibration curve by plotting the response ratio of the calibrators against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

-

Caption: General workflow for using an internal standard in a quantitative mass spectrometry experiment.

Data Presentation and Interpretation

The use of an internal standard significantly improves the quality of quantitative data. The key to data analysis is the calculation of the response ratio. This ratio normalizes the analyte's signal to that of the internal standard, correcting for variations in sample handling and instrument response.

Table 1: Example Calibration Curve Data

| Calibrator Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte Area / IS Area) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 49,500 | 0.259 |

| 50 | 65,000 | 50,500 | 1.287 |

| 100 | 130,000 | 49,800 | 2.610 |

| 500 | 645,000 | 50,200 | 12.849 |

A linear regression of the response ratio against the calibrator concentration is then performed to generate a calibration curve. The equation of the line (y = mx + c), where y is the response ratio and x is the concentration, is used to calculate the concentration of the analyte in unknown samples.

Table 2: Quantification of Unknown Samples

| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Response Ratio | Calculated Concentration (ng/mL) |

| Unknown 1 | 25,600 | 49,900 | 0.513 | 19.8 |

| Unknown 2 | 89,400 | 50,300 | 1.777 | 68.5 |

Logical Relationships in Internal Standard Selection

The choice of an internal standard is a critical decision that impacts the overall quality of the quantitative results. The following diagram illustrates the logical considerations for selecting an appropriate internal standard.

Caption: Decision tree for the selection of an appropriate internal standard in mass spectrometry.

Conclusion

The proper use of internal standards is fundamental to achieving accurate and reproducible quantitative results in mass spectrometry. By co-opting a compound that mimics the analytical behavior of the analyte, researchers can effectively normalize for variations that occur during sample preparation and analysis. Stable isotope-labeled internal standards represent the ideal choice, offering the most accurate correction for matrix effects and other sources of variability. When SIL-IS are not available, homologous or isomeric standards can be considered, although with careful validation of their performance. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of internal standards in a wide range of mass spectrometry applications, from biomedical research to drug development.

Methodological & Application

Application Notes and Protocols for the Use of Menaquinone-9-¹³C₆ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Menaquinone-9-¹³C₆ (MK-9-¹³C₆) as an internal standard for the accurate quantification of Menaquinone-9 (MK-9) in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Menaquinone-9 and the Principle of Isotope Dilution Mass Spectrometry

Menaquinone-9 (MK-9), a subtype of vitamin K₂, plays a crucial role in bacterial electron transport chains and is increasingly recognized for its potential impacts on human health.[1] Accurate quantification of MK-9 in complex biological samples such as plasma, serum, tissues, and food products is essential for pharmacokinetic studies, nutritional analysis, and clinical diagnostics.

The gold standard for such quantification is isotope dilution mass spectrometry (ID-MS). This technique employs a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS). Menaquinone-9-¹³C₆ is an ideal SIL-IS for MK-9 analysis. It is chemically identical to the native analyte but has a mass difference of 6 Daltons due to the incorporation of six ¹³C atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[2][3]